molecular formula C10H9NO3S B13685856 Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate

Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate

Cat. No.: B13685856
M. Wt: 223.25 g/mol
InChI Key: HULXBISUIRCDTH-UHFFFAOYSA-N
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Description

Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is a heterocyclic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol . Another approach is the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide .

Industrial Production Methods

Industrial production methods for this compound often utilize metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. These methods include the use of microwave-assisted synthesis and eco-friendly reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride for cyclization, methanol for esterification, and various bases and acids for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-thienyl)isoxazole-3-carboxylate
  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate
  • Ethyl 5-Methyl-3-(quinoxalin-2-yl)-isoxazole-4-carboxylate

Uniqueness

Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by an isoxazole ring fused with a thienyl group, which enhances its biological activity. The molecular formula is C9H7NO3SC_9H_7NO_3S, and it has a molecular weight of approximately 223.25 g/mol. The presence of the isoxazole moiety is significant as it allows for interaction with various biological targets, including enzymes and receptors.

The compound's mechanism of action primarily involves:

  • Enzyme Interaction : The isoxazole ring can modulate enzyme activity through competitive inhibition or allosteric modulation. This interaction can influence pathways related to inflammation and microbial resistance.
  • Binding Affinity : The thienyl group enhances binding affinity to specific receptors, potentially leading to increased therapeutic efficacy .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial and fungal strains, suggesting potential as an antibacterial or antifungal agent .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This selectivity could result in reduced side effects compared to non-selective NSAIDs .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC9H7NO3SIsoxazole structure with thienyl substitution
Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylateC10H11NO3SEthyl ester variant; different thienyl position
Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylateC9H7NO3SOxazole ring; different substitution pattern

This table illustrates how variations in substitution patterns can significantly affect biological activity and pharmacological properties.

Case Studies

  • Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for bacteria and 16 µg/mL for fungi, demonstrating its potential as an antimicrobial agent .
  • Anti-inflammatory Activity : A recent investigation focused on the anti-inflammatory effects of this compound using a murine model of inflammation. The results showed a significant reduction in paw edema compared to control groups, suggesting effective modulation of inflammatory pathways .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 5-methyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-6-8(10(12)13-2)9(11-14-6)7-4-3-5-15-7/h3-5H,1-2H3

InChI Key

HULXBISUIRCDTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CS2)C(=O)OC

Origin of Product

United States

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